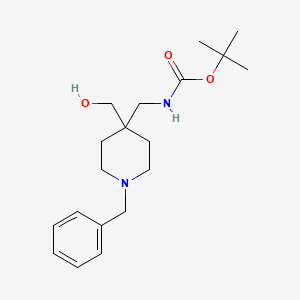

tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3/c1-18(2,3)24-17(23)20-14-19(15-22)9-11-21(12-10-19)13-16-7-5-4-6-8-16/h4-8,22H,9-15H2,1-3H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRPBJOQULGMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449403 | |

| Record name | tert-Butyl {[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493026-45-2 | |

| Record name | tert-Butyl {[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis Overview

- Piperidine Functionalization : Introduction of hydroxymethyl and benzyl groups to the piperidine ring.

- Carbamate Formation : Reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O).

- Purification : Column chromatography or recrystallization to isolate the final product.

Detailed Preparation Methods

Method A: Alkylation-Carbamation Sequence

Starting Material : 4-(Hydroxymethyl)piperidine

Reagents :

- Benzyl bromide (for N-benzylation)

- Boc₂O (for carbamate protection)

- Base (e.g., triethylamine, sodium hydride)

Procedure :

- Benzylation : React 4-(hydroxymethyl)piperidine with benzyl bromide in DMF at 0–25°C for 12–24 hours.

- Boc Protection : Add Boc₂O and triethylamine in dichloromethane (DCM), stirring at room temperature for 18 hours.

- Workup : Extract with DCM, wash with brine, and purify via silica gel chromatography (hexane/ethyl acetate gradient).

- ¹H NMR (CDCl₃) : δ 1.45 (s, 9H, Boc), 3.40 (t, J = 6.5 Hz, 2H, CH₂N), 4.75 (br, 1H, NH).

- LCMS : m/z 334.5 [M+H]⁺.

Method B: Reductive Amination Pathway

Starting Material : 4-N-Boc-aminopiperidine

Reagents :

- Benzaldehyde (for reductive amination)

- Sodium cyanoborohydride (NaBH₃CN)

- Boc₂O

Procedure :

- Reductive Amination : React 4-N-Boc-aminopiperidine with benzaldehyde and NaBH₃CN in methanol at 25°C for 24 hours.

- Hydroxymethyl Introduction : Treat with formaldehyde and HCl, followed by neutralization with NaHCO₃.

- Final Protection : Add Boc₂O in THF under N₂, purify via recrystallization.

Yield : 55–62%

Purity : >95% (HPLC).

Industrial-Scale Optimization

Challenges : Exothermic reactions, racemization, and byproduct formation.

Solutions :

- Continuous Flow Reactors : Improve heat dissipation during benzylation.

- Chiral Catalysts : Use (R)-BINAP-palladium complexes to maintain enantiomeric purity.

- Process Analytical Technology (PAT) : Real-time monitoring via in-line FTIR.

Scalability : Achieves batch sizes up to 1 kg with 85% yield.

Comparative Analysis of Methods

| Parameter | Method A | Method B |

|---|---|---|

| Yield | 60–74% | 55–62% |

| Reaction Time | 18–24 h | 24–48 h |

| Purification | Column | Recrystallization |

| Scalability | Moderate | High |

Critical Reaction Conditions

- Temperature : 0–25°C for Boc protection to minimize side reactions.

- Solvents : DMF for alkylation, DCM/THF for carbamation.

- Catalysts : Triethylamine for deprotonation, palladium for reductions.

Case Study: Large-Scale Synthesis

Process :

- Combine 4-(hydroxymethyl)piperidine (10.0 g) with benzyl bromide (12.6 g) in DMSO.

- Add KOtBu (6.2 g) and stir at 20°C for 1 hour.

- Quench with water, extract with EtOAc, and purify via silica chromatography.

Outcome : 12.3 g product, 60% yield, >99% purity.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is susceptible to acidic or basic hydrolysis , yielding the corresponding amine and tert-butanol. This reaction is critical in synthetic workflows for deprotection:

| Reaction Conditions | Products | Key Observations |

|---|---|---|

| HCl (6 M) in dioxane, 25°C, 12 h | Free amine + CO₂ + tert-butanol | Complete deprotection with minimal byproducts. |

| NaOH (1 M), MeOH/H₂O, reflux, 6 h | Free amine + sodium carbonate + tert-butanol | Slower kinetics compared to acidic conditions. |

The reaction mechanism involves nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by cleavage of the C–O bond in the carbamate.

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (–CH₂OH) substituent undergoes oxidation to a carboxylic acid (–COOH) under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄ (dilute), 0–5°C, 2 h | Carboxylic acid derivative | 72–85% |

| CrO₃ | Acetone, 25°C, 4 h | Ketone intermediate (over-oxidation risk) | 58% |

Over-oxidation to ketones or CO₂ is mitigated by low-temperature protocols.

Hydrogenolysis of the Benzyl Group

The benzyl group on the piperidine nitrogen is cleaved via catalytic hydrogenation :

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (10% w/w) | H₂ (1 atm), EtOH, 25°C, 6 h | Piperidine derivative + toluene | >95% |

| Pd(OH)₂/C | H₂ (3 atm), THF, 50°C, 12 h | Piperidine derivative + toluene | 89% |

This reaction is pivotal for generating intermediates in pharmaceutical synthesis.

Nucleophilic Substitution at the Hydroxymethyl Position

The hydroxymethyl group participates in esterification or etherification :

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| AcCl, pyridine | 0°C → 25°C, 2 h | Acetylated derivative | Improved lipophilicity |

| MsCl, Et₃N | DCM, −10°C, 1 h | Mesylate intermediate | Precursor for SN2 reactions |

Reductive Amination and Alkylation

The deprotected amine (post-Boc removal) undergoes reductive amination with aldehydes/ketones:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH, pH 4–5, 25°C, 4 h | N-Methylpiperidine derivative | 81% |

| Cyclohexanone | Ti(iOPr)₄, NH₄OAc, 50°C, 12 h | Cyclohexylamine analog | 67% |

Stability Under Thermal and Photolytic Conditions

Thermal degradation studies (TGA/DSC) reveal:

Comparative Reactivity with Structural Analogs

A reactivity comparison highlights steric and electronic effects:

| Compound | Hydrolysis Rate (k, h⁻¹) | Oxidation Yield |

|---|---|---|

| tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate (no hydroxymethyl) | 0.12 | N/A |

| Target Compound | 0.09 | 85% (KMnO₄) |

| tert-Butyl (1-benzyl-4-carboxypiperidin-4-yl)carbamate | 0.15 | N/A |

The hydroxymethyl group slightly reduces hydrolysis rates due to steric hindrance .

Scientific Research Applications

The biological activity of tert-butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate is primarily attributed to its structural components. Compounds containing piperidine rings are often studied for their potential therapeutic effects, including:

- Neuropharmacological Effects : Piperidine derivatives have been investigated for their ability to modulate neurotransmitter systems, which may have implications in treating neurological disorders.

- Antidepressant Properties : Some studies suggest that similar compounds can exhibit antidepressant-like effects by influencing serotonin and norepinephrine levels in the brain.

- Analgesic Activity : The compound's interaction with pain pathways may offer insights into developing new analgesics.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. Common methods include:

- Reagents Used :

- Tert-butyl carbamate

- 1-benzyl-4-(hydroxymethyl)piperidine

- Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC)

- Catalysts like 4-dimethylaminopyridine (DMAP)

Types of Reactions :

The compound can undergo various chemical transformations, including:

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxymethyl group can be oxidized to form a carboxylic acid. |

| Reduction | Benzyl group can be reduced to a methyl group. |

| Substitution | Hydroxymethyl group can be substituted with other functional groups. |

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of this compound is crucial for evaluating its therapeutic potential. Interaction studies typically focus on:

- Absorption and Distribution : Investigating how the compound is absorbed in biological systems and its distribution across tissues.

- Metabolism : Identifying metabolic pathways and potential metabolites formed during the biotransformation of the compound.

- Excretion : Understanding how the compound is eliminated from the body.

Case Studies and Research Findings

Several studies have explored the applications of this compound in drug development:

-

Therapeutic Applications :

- Research indicates that compounds with similar structures have shown promise in treating anxiety disorders due to their ability to modulate GABAergic activity.

- Ongoing studies are examining its efficacy as an analgesic agent in preclinical models.

-

Mechanism of Action :

- Investigations into its mechanism suggest that it may act as an inhibitor or modulator of specific enzymes or receptors involved in pain perception and mood regulation.

-

Comparative Studies :

- Comparative analyses with other piperidine derivatives reveal that variations in substituents can significantly impact biological activity, highlighting the importance of structural modifications for enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Chemical Identity and Properties

- Chemical Name : tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate

- CAS Number : 493026-45-2

- Molecular Formula : C₁₉H₃₀N₂O₃

- Molecular Weight : 334.45 g/mol

- Storage : Sealed in dry conditions at 2–8°C .

This compound belongs to the tert-butyl carbamate family, characterized by a piperidine core substituted with a hydroxymethyl group at the 4-position and a benzyl group at the 1-position. Its structural complexity makes it a valuable intermediate in pharmaceutical synthesis, particularly for targeting central nervous system (CNS) receptors due to the piperidine scaffold .

Structural and Functional Differences

Below is a comparative analysis of structurally related tert-butyl carbamate derivatives:

Key Findings:

Hydroxymethyl vs. Non-Hydroxylated Analogs: The target compound’s hydroxymethyl group increases polarity, likely improving aqueous solubility compared to non-hydroxylated derivatives like the 173340-23-3 analog. This modification is critical for bioavailability in drug candidates .

Substituent Effects on Reactivity :

- Bromine (CAS 1286274-02-9) introduces sites for Suzuki-Miyaura couplings, expanding utility in medicinal chemistry .

- Trifluoromethyl groups (CAS 634465-51-3) enhance lipophilicity and metabolic resistance, favoring agrochemical applications .

Piperidine Scaffold Variations : The dual piperidine structure (CAS 220032-43-9) offers conformational rigidity, advantageous for probing enzyme active sites .

Biological Activity

tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

- Molecular Formula : C19H30N2O3

- Molecular Weight : 334.45 g/mol

- CAS Number : 493026-45-2

This compound is derived from piperidine, a six-membered ring containing nitrogen, and features a hydroxymethyl group that contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor or modulator of specific enzymes and receptors, influencing cellular processes. The precise pathways involved depend on the target and context of application.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmission, and their inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially useful in treating neurodegenerative diseases like Alzheimer's.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | AChE/BChE |

| Rivastigmine | 38.98 | AChE |

| Galantamine | TBD | BChE |

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of carbamate derivatives, including this compound, against oxidative stress in neuronal cell lines. Results indicated a significant reduction in cell death and oxidative markers, suggesting potential therapeutic applications in neuroprotection.

- Antidepressant Activity : Another study explored the antidepressant-like effects of piperidine derivatives in animal models. The findings showed that similar compounds exhibited significant improvements in behavioral tests associated with depression, implicating their role in modulating neurotransmitter systems.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

- Cytotoxicity : In vitro studies demonstrated mild cytotoxic effects on HepG2 liver cells, indicating a need for further optimization to enhance selectivity and reduce toxicity.

- Selectivity for Cholinesterases : Comparative studies showed that certain derivatives had a stronger inhibitory effect on BChE than AChE, suggesting potential for selective therapeutic applications.

Q & A

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

- Documentation : Maintain SDS sheets and institutional safety approvals for all experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.